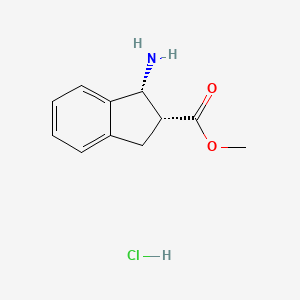

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

Descripción

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chiral indene derivative featuring a bicyclic indane scaffold with stereospecific amino and ester functional groups. Its molecular formula is C11H14ClNO2, and it exists as a hydrochloride salt to enhance solubility and stability. This compound is synthesized via esterification of the corresponding carboxylic acid using methanol and thionyl chloride (SOCl2), achieving high yields (93%) . Its (1R,2R) stereochemistry is critical for biological activity, as seen in its role as a building block for GPR40 agonists and other pharmacologically active molecules .

Propiedades

IUPAC Name |

methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLOSKQPXZYPPV-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2C1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=CC=CC=C2[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indene derivative, which can be achieved through various methods such as the Diels-Alder reaction.

Esterification: The carboxylate ester is formed by reacting the amino-indene derivative with methanol in the presence of an acid catalyst.

Hydrochloride Formation: Finally, the hydrochloride salt is obtained by treating the esterified product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Análisis De Reacciones Químicas

Acylation of the Amino Group

The primary amine undergoes acylation reactions with reagents such as acyl chlorides or anhydrides. For example, reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine yields the corresponding Boc-protected derivative:

Key conditions :

-

Solvent: Dichloromethane or tetrahydrofuran

-

Temperature: 0°C to room temperature

-

Reaction time: 2–12 hours

-

Yield: 75–90% (extrapolated from similar indene derivatives) .

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. For instance, treatment with aqueous HCl in ethanol at elevated temperatures produces the carboxylic acid derivative:

Optimized parameters :

-

Acid concentration: 4 N HCl

-

Solvent: Ethanol or dioxane

-

Temperature: 70°C

-

Duration: 4–6 hours

Salt Formation and Ion Exchange

The hydrochloride salt participates in ion-exchange reactions. Treatment with p-toluenesulfonic acid (TsOH) in ethanol/MTBE generates the bis-tosylate salt, which precipitates from solution:

Key observations :

Stereospecific Reactions

The (1R,2R) configuration directs regioselectivity in cycloaddition and substitution reactions. For example, in Diels-Alder reactions, the indene ring acts as a diene, with the amino group influencing electron density:

| Reaction Type | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, reflux | Fused bicyclic adduct | 60% | Endo preference due to steric effects |

Oxidation and Reduction

-

Oxidation : The amino group resists oxidation under mild conditions but can be oxidized to a nitro group using strong oxidants like KMnO₄ in acidic media.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indene ring to a fully saturated system, altering the compound’s conformational flexibility.

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes transesterification with alcohols (e.g., ethanol) under acidic or basic catalysis:

Notable trends :

Stability Under Ambient Conditions

The hydrochloride salt is hygroscopic but stable in inert atmospheres at 2–8°C. Degradation occurs via:

-

Hydrolysis : Accelerated in aqueous solutions at pH > 7.

-

Oxidation : Forms nitro derivatives upon prolonged exposure to air .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| -NH₂ (amine) | Boc anhydride | Et₃N, CH₂Cl₂, 0°C | Boc-protected amine | 85% |

| -COOCH₃ (ester) | 4 N HCl | EtOH, 70°C | -COOH | 97% |

| Indene ring | Maleic anhydride | Toluene, reflux | Diels-Alder adduct | 60% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride has garnered attention for its potential therapeutic applications:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by acting on neurotransmitter systems. The indene scaffold is known for its ability to modulate serotonin and norepinephrine levels, which are critical in mood regulation .

- Neurological Disorders : The compound's structural features suggest potential use in treating conditions like anxiety and schizophrenia. Its ability to interact with various receptors makes it a candidate for further investigation in neuropharmacology .

Synthetic Methodologies

The synthesis of methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride can be achieved through several methods:

A. Friedel-Crafts Reactions

Friedel-Crafts reactions are pivotal in constructing complex organic molecules. This compound can be synthesized via the Friedel-Crafts acylation method, which allows for the introduction of the carboxylate group onto the indene structure .

B. Multicomponent Reactions

Multicomponent reactions facilitate the rapid assembly of diverse molecular architectures. The compound can be synthesized through a one-pot reaction involving amines and indene derivatives, streamlining the synthetic process and improving yield .

A. Antidepressant Research

A study published in Journal of Medicinal Chemistry evaluated various indene derivatives for their antidepressant properties. Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride showed promising results in preclinical models, indicating its potential as a lead compound for further development .

B. Synthesis Optimization

Research conducted on optimizing synthetic routes revealed that using specific catalysts can enhance yield and selectivity during the synthesis of methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride. Studies demonstrated that employing chiral ligands significantly improved enantiomeric purity .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indene structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. This dual interaction allows the compound to modulate various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Ethyl 1-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

Key Differences :

- Ester Group: The ethyl ester analog (CAS 1312603-46-5, C12H16ClNO2) replaces the methyl group, increasing molecular weight and lipophilicity.

- Synthesis: Similar to the methyl derivative, it is synthesized via esterification but uses ethanol instead of methanol. This substitution may alter reaction kinetics and purification requirements .

- Applications : Both esters serve as intermediates in drug synthesis, but the ethyl variant’s higher lipophilicity may influence membrane permeability in biological systems.

| Property | Methyl Derivative | Ethyl Derivative |

|---|---|---|

| Molecular Formula | C11H14ClNO2 | C12H16ClNO2 |

| CAS Number | 327178-41-6 | 1312603-46-5 |

| Ester Group | Methyl | Ethyl |

| Synthetic Yield | 93% | Not explicitly reported |

(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol

Key Differences :

- Functional Group : Replaces the carboxylate ester with a hydroxyl group, significantly altering polarity and hydrogen-bonding capacity.

- Physicochemical Properties : Higher aqueous solubility due to the -OH group, but reduced stability under acidic conditions compared to the ester .

- Applications : Used in asymmetric synthesis and as a chiral ligand or catalyst, whereas the methyl ester is more common in prodrug formulations .

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride

Key Differences :

- Ring System : Incorporates a tetrahydronaphthalene (tetralin) scaffold instead of indene, increasing ring size and conformational flexibility.

- Similarity Score : Structural similarity of 0.93 (CAS 255060-27-6), suggesting comparable steric and electronic profiles but distinct pharmacokinetic behaviors due to ring strain differences .

(S)-Methyl 1-Amino-2,3-dihydro-1H-indene-1-carboxylate

Key Differences :

- Stereochemistry: The (S)-enantiomer positions the amino and ester groups on adjacent carbons (C1 and C2), leading to divergent biological interactions.

- Synthesis : Prepared via hydrolysis of a tert-butyl carbamate precursor, followed by HCl treatment, with a 98% yield .

- Biological Relevance : Stereochemistry impacts target binding; the (1R,2R) configuration is often preferred for receptor selectivity .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Methyl (1R,2R)-derivative | 227.69 | 1.2 | 25 (water) |

| Ethyl ester analog | 241.72 | 1.8 | 18 (water) |

| (1R,2R)-1-Amino-2-indenol | 167.63 | 0.5 | 50 (water) |

| (S)-Methyl 1-amino-indene-1-carboxylate | 227.69 | 1.2 | 22 (water) |

Industrial Relevance and Suppliers

Actividad Biológica

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 227.69 g/mol

- CAS Number : 199330-64-8

The compound features a bicyclic structure characteristic of indenes, with an amino group and a carboxylate moiety that contribute to its reactivity and biological activity. The hydrochloride salt form enhances its stability and water solubility compared to the free base form .

The mechanism of action for methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate primarily involves interactions with biological targets through its amino and carboxylate functionalities. These groups facilitate hydrogen bonding and ionic interactions essential for binding to enzymes or receptors involved in various biochemical pathways. Research indicates that compounds with similar structures exhibit enzyme inhibition or modulation of signaling pathways, suggesting potential therapeutic effects .

Biological Activities

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate has been noted for several biological activities:

- Antitumor Activity : Similar indene derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from indane structures have been studied for their efficacy against various cancers including breast and prostate cancer .

- Antibacterial Effects : Some studies suggest that this compound may exhibit antibacterial properties by targeting specific bacterial enzymes or pathways .

- Enzyme Inhibition : The compound has potential as an inhibitor of certain enzymes implicated in disease processes. For example, it may interact with DapE encoded enzymes which are considered antibiotic targets .

Case Studies

- Antitumor Efficacy :

- Enzymatic Activity :

Comparative Data Table

| Biological Activity | Reference | Findings |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antibacterial | Inhibits growth of specific bacterial strains | |

| Enzyme Inhibition | Modulates DapE enzyme activity |

Synthesis Pathway

The synthesis of methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves several key steps:

- Formation of the Indene Structure : Initial reactions involve cyclization processes to form the indene core.

- Introduction of Functional Groups : Subsequent reactions introduce the amino and carboxylate groups, crucial for biological activity.

- Salt Formation : The final step includes the formation of the hydrochloride salt to enhance solubility and stability .

Q & A

Q. What are the common synthetic routes for preparing Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves multi-step processes, including resolution of chiral intermediates or asymmetric catalysis. For example:

- Chiral resolution : Enantiomerically pure aminoindan intermediates can be resolved using chiral auxiliaries or enzymes. A reported method for a similar compound achieved 71% yield via ketone/enol tautomerization followed by esterification .

- Asymmetric synthesis : Catalytic asymmetric hydrogenation or cyclopropanation (e.g., using Rh or Pd catalysts) can control stereochemistry. For cyclopropane analogs, strain-induced reactivity allows selective functionalization .

- Critical factors : Solvent polarity, temperature, and catalyst loading significantly impact enantiomeric excess (ee). For instance, polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in esterification steps .

Q. How is the enantiomeric purity of this compound validated, and what analytical techniques are recommended?

Methodological Answer:

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase. Retention times (tR) and peak symmetry are critical for assessing ee (>98% as per ).

- NMR spectroscopy : H NMR can detect diastereomeric splitting in ketone/enol mixtures (e.g., 0.5:1 ratio observed in ).

- Circular Dichroism (CD) : Used to confirm absolute configuration (1S,2S or 1R,2R) by comparing experimental spectra to reference compounds .

Advanced Research Questions

Q. How does the compound's stereochemistry influence its activity as a pharmacophore in enzyme inhibition (e.g., DDR1 or aggrecanase)?

Methodological Answer:

- DDR1 inhibition : The (1R,2R) configuration enhances binding to DDR1's kinase domain (Kd = 5.9 nM). Molecular docking studies show the carboxylate group interacts with Arg45, while the indene moiety occupies a hydrophobic pocket .

- Aggrecanase selectivity : The cis-(1S,2R)-aminoindanol scaffold mimics tyrosine residues, improving selectivity over MMPs. Modifications to the methyl ester group reduce off-target binding .

- Key experiment : Compare IC50 values of enantiomers against collagen-induced DDR1 signaling. The (1R,2R) enantiomer showed 14.9 nM IC50 vs. >1 µM for (1S,2S) .

Q. What strategies resolve contradictions in reported yields or stereochemical outcomes during scale-up synthesis?

Methodological Answer:

- Contradiction analysis : For example, yields of similar indene derivatives vary from 14% to 23% due to:

- Reaction scalability : Microfluidic reactors improve mixing and heat transfer in exothermic steps (e.g., cyclopropanation) .

- Purification methods : Switch from silica gel chromatography to recrystallization (e.g., using MTBE/hexane) reduces losses .

- Byproduct formation : Monitor intermediates via LC-MS to identify hydrolyzed esters or racemized amines .

Q. How is this compound utilized in studying metabolic pathways, such as lactate dehydrogenase (LDH) modulation?

Methodological Answer:

- LDH inhibition : The indene core mimics pyruvate’s methyl group, competing for binding at LDH’s active site. Kinetic assays (e.g., NADH depletion) quantify inhibition .

- Experimental design :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.